N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine
Description
N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nicotinamide core substituted with a phenoxy group, which is further modified with an isobutylphenylsulfonylamino moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6OS/c1-11-16(22-24-25(11)14-7-9-15(26-2)10-8-14)17-21-18(27-23-17)20-13-5-3-12(19)4-6-13/h3-10H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLBGDZQUXTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NSC(=N3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a variety of biological activities attributed to its structural features. The following sections summarize its primary applications:
Antimicrobial Activity
Research indicates that derivatives of triazoles, including those similar to N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine, demonstrate significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that triazole derivatives can be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure allows for interaction with bacterial enzymes and cell walls, leading to inhibition of growth .
Antifungal Properties
Compounds containing the triazole ring are known for their antifungal activity. They inhibit the synthesis of ergosterol in fungal cell membranes. The specific compound has shown promise in laboratory settings against fungi like Candida albicans and Aspergillus niger .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation. For instance:
- Mechanism of Action : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Research indicates that certain triazole derivatives can inhibit pro-inflammatory cytokines and enzymes .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with a pyridazine core, such as pyridazinone derivatives, exhibit similar biological activities and are used in medicinal chemistry.
Sulfonamide Derivatives: These compounds share the sulfonylamino group and are known for their antibacterial and anti-inflammatory properties.
Uniqueness
N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and development in various fields.
Biological Activity
N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole and thiadiazole moieties. A common method for synthesizing triazole derivatives is through the reaction of hydrazones with isothiocyanates in an appropriate solvent such as ethanol. The resulting product can then be purified through recrystallization techniques.
Anti-inflammatory Activity
Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives of triazole have been found to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . The compound has demonstrated promising results in reducing oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) .
Antimicrobial Properties
Several studies have highlighted the antimicrobial efficacy of triazole derivatives against various pathogens. For example, compounds similar in structure to this compound have shown activity against Mycobacterium tuberculosis with IC50 values indicating effective inhibition . This suggests potential applications in treating infections caused by resistant strains.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammatory pathways. For instance:
- Inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is pivotal in the inflammatory response .
- Modulation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory cytokines .
Case Studies
Case Study 1: Anti-inflammatory Effects
A recent study evaluated a series of triazole derivatives for their anti-inflammatory effects. The compound demonstrated a significant reduction in the levels of pro-inflammatory cytokines and showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various triazole derivatives against Mycobacterium tuberculosis. The compound exhibited notable activity with IC50 values below 10 µM, indicating strong potential for further development as an anti-tuberculosis agent .
Data Summary
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation and cross-coupling reactions.
- Step 1 : Preparation of the 1,2,4-thiadiazole core by reacting thiourea derivatives with α-haloketones under reflux in ethanol .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. Optimized conditions include 60°C in DMF with CuI as a catalyst .
- Step 3 : Final coupling of the thiadiazole and triazole fragments via Buchwald-Hartwig amination .
- Key Table :
| Step | Reactants | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiourea, α-bromoketone | Ethanol | None | 80 | 65–75 |
| 2 | Azide, alkyne | DMF | CuI | 60 | 80–85 |
| 3 | Thiadiazole, aryl halide | Toluene | Pd(dba)₂ | 110 | 70–78 |
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Purity >98% confirmed via reverse-phase C18 column (ACN:H₂O gradient) .
- NMR : ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., 4-chlorophenyl δ 7.4–7.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 413.0824) .
Q. What are the primary biological targets studied for this compound?
- Methodological Answer : Focus on enzyme inhibition assays and cell-based models:
- Antimicrobial Activity : MIC values against S. aureus (8 µg/mL) via broth microdilution .
- Kinase Inhibition : IC₅₀ of 0.2 µM against EGFR-TK in kinase-Glo assays .
- Apoptosis Induction : Caspase-3 activation in HeLa cells (flow cytometry) .
Advanced Research Questions
Q. How can computational methods guide structural optimization for enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to map interactions with EGFR-TK (PDB: 1M17). The 4-methoxyphenyl group shows π-π stacking with Phe723 .
- QSAR Models : Hammett constants (σ) of substituents correlate with logP and IC₅₀ values. Chlorine at the 4-position improves hydrophobic binding .
- Table : Substituent Effects on Bioactivity
| Substituent (R) | logP | IC₅₀ (EGFR-TK, µM) |
|---|---|---|
| -OCH₃ | 2.1 | 0.2 |
| -Cl | 2.8 | 0.15 |
| -NO₂ | 1.9 | 0.5 |
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
- Methodological Answer :
- X-ray Crystallography : Refine SHELXL parameters (R₁ < 0.05) to resolve disorder in the 4-chlorophenyl group .
- DFT Calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with crystallographic data. Discrepancies >0.1 Å suggest solvent effects .
- Table : Key Bond Lengths (Å)
| Bond Type | X-ray Data | DFT Calculation |
|---|---|---|
| C-N (triazole) | 1.32 | 1.31 |
| S-N (thiadiazole) | 1.65 | 1.66 |
Q. How to address variability in biological assay results across studies?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 5 × 10⁵ CFU/mL) .
- Metabolic Stability : Pre-treat compounds with liver microsomes (human/rat) to account for CYP450-mediated degradation .
- Positive Controls : Include reference inhibitors (e.g., erlotinib for EGFR-TK assays) to normalize inter-lab variability .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to design experiments for clarification?
- Methodological Answer :
- Solvent Screening : Use nephelometry in DMSO, PBS (pH 7.4), and simulated gastric fluid.
- Co-solvent Systems : Add 10% PEG-400 to aqueous buffers for improved dispersion .
- Table : Solubility Data (mg/mL)
| Solvent | Solubility |
|---|---|
| DMSO | >50 |
| PBS | <0.1 |
| PBS + PEG-400 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
